molecular formula C9H12Cl2N4 B2451315 2-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile;dihydrochloride CAS No. 2551115-24-1

2-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile;dihydrochloride

Cat. No.: B2451315
CAS No.: 2551115-24-1
M. Wt: 247.12
InChI Key: FSFHWBCGVNEISV-UHFFFAOYSA-N
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Description

2-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile;dihydrochloride is a chemical compound with the molecular formula C9H10N4·2HCl It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile;dihydrochloride typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and nitrile formation. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a wide range of functionalized derivatives, depending on the electrophile used .

Mechanism of Action

The mechanism of action of 2-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile;dihydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.2ClH/c10-4-6-3-7-5-12-2-1-8(7)13-9(6)11;;/h3,12H,1-2,5H2,(H2,11,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFHWBCGVNEISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=C(N=C21)N)C#N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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